molecular formula C19H24N2O7S B12291951 [2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate

[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate

Cat. No.: B12291951
M. Wt: 424.5 g/mol
InChI Key: SYCKLDLMANMYDY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is [2-formamido-4-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl] hydrogen sulfate . Its classification adheres to IUPAC guidelines for sulfated aromatic amines, with the sulfate ester group (-OSO3H) positioned para to the formamido substituent on the phenyl ring. The molecular formula is C19H24N2O7S , with a molecular weight of 424.5 g/mol .

Key components of the nomenclature include:

  • 2-formamido : Indicates a formamide group (-NHCHO) at position 2 on the benzene ring.
  • 4-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl) : Describes a hydroxyethylamine side chain at position 4, linked to a 4-methoxyphenylpropan-2-yl group.
  • Hydrogen sulfate : Specifies the sulfate ester at the phenolic oxygen.

The stereochemistry of the compound is critical. While the parent drug formoterol exists as a racemic mixture (rac) of (R,R)- and (S,S)-enantiomers, the sulfate derivative retains the same stereochemical configuration at the hydroxy and amino centers unless otherwise specified.

Properties

Molecular Formula

C19H24N2O7S

Molecular Weight

424.5 g/mol

IUPAC Name

[2-formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)

InChI Key

SYCKLDLMANMYDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Protected Intermediates

The most widely cited method involves hydrogenolysis of O-benzyl and N-benzyl protecting groups from a formoterol intermediate (Compound I) using palladium-based catalysts. According to CN112574055B, a combination of formic acid and ammonium formate acts as a hydrogen donor, enabling selective deprotection without affecting formyl or methoxy groups.

Reaction Conditions

  • Catalyst : 5–10% Pd/C or Pd(OH)₂ (mass ratio of substrate:catalyst = 1:0.03–0.1)
  • Solvent : C1–C6 alcohols (e.g., methanol, ethanol) or tetrahydrofuran
  • Temperature : 20–50°C (optimal: 20–30°C)
  • Base : Sodium/potassium phosphate or bicarbonate (maintains pH 7–8)

Example :

  • Substrate : 52.5 g of Compound I
  • Catalyst : 2.6 g 10% Pd/C
  • Yield : 85–86% with HPLC purity >99%.

Resolution of Enantiomers

US9029421B2 details asymmetric synthesis of (R,R)-formoterol via reductive amination of 4-methoxyphenyl acetone with (R)-1-phenylethylamine, followed by chiral resolution using mandelic acid. This method achieves enantiomeric excess >99.5%, critical for pharmacological activity.

Sulfation of Formoterol

Sulfation targets the phenolic hydroxyl group at the 2-position of the phenyl ring. Two approaches dominate:

Chemical Sulfation

Chemical sulfation employs sulfur trioxide-triethylamine (SO₃·TEA) or chlorosulfonic acid. While explicit protocols for formoterol O-sulfate are scarce, analogous methods for β₂-agonists suggest:

Procedure

  • Reagent : SO₃·TEA complex (2–3 equivalents)
  • Solvent : Anhydrous dimethylformamide (DMF) or pyridine
  • Temperature : 0–5°C (prevents over-sulfation)
  • Quenching : Ice-cold water followed by neutralization with NaHCO₃

Purification :

  • Solid-Phase Extraction (SPE) : HLB or HR-XC cartridges primed with methanol/water.
  • Elution : 5% NH₃ in methanol.

Enzymatic Sulfation

Human liver microsomes or recombinant sulfotransferases (SULT1A3) catalyze stereoselective sulfation. PMC2014895 reports:

  • Substrate : 100–1,000 µM formoterol
  • Cofactor : 3 mM UDP-glucuronic acid (UDPGA)
  • Conditions : 37°C, pH 7.4, 60 min incubation
  • Yield : (S,S)-formoterol sulfated 2× faster than (R,R)-enantiomer.

Purification and Characterization

Chromatographic Techniques

  • UHPLC-MS/MS : Quantifies formoterol O-sulfate in biological matrices.
    • Column : C18 (2.1 × 100 mm, 1.7 µm)
    • Mobile Phase : 0.1% formic acid in water/acetonitrile gradient
    • Detection : Electrospray ionization (ESI+) with MRM transitions m/z 424→345.

Crystallization

Formoterol O-sulfate is isolated as a crystalline salt via:

  • Solvent System : Ethyl acetate/heptane (1:3)
  • Yield : >90% after recrystallization.

Analytical Data and Stability

Spectral Properties

  • Molecular Formula : C₁₉H₂₄N₂O₇S.
  • Mass Spec : [M+H]⁺ m/z 424.1304 (calculated), 424.1304 (observed).
  • ¹H NMR (DMSO-d₆): δ 8.28 (s, formamide), 6.82–7.15 (aromatic), 4.65–4.85 (methine).

Stability Considerations

  • pH Sensitivity : Stable at pH 2.5–5.5; degrades under alkaline conditions.
  • Storage : -20°C in amber vials to prevent photodegradation.

Chemical Reactions Analysis

Types of Reactions

[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., chloroform, ethanol). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

The compound is primarily investigated for its role as a β2-adrenergic agonist , which is crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating β2-adrenoceptors, leading to bronchodilation and improved airflow in patients experiencing bronchospasm.

Therapeutic Uses

  • Asthma Treatment : β2-adrenergic agonists are fundamental in managing asthma symptoms by relaxing bronchial muscles.
  • COPD Management : The compound may help alleviate symptoms associated with COPD, enhancing patients' quality of life.
  • Potential in Viral Infections : Recent studies indicate that β2-agonists can modulate inflammation and inhibit viral replication, particularly in cases of viral-induced asthma exacerbations .

Study on Bronchodilator Effects

A study published in a pharmacological journal evaluated the efficacy of various β2-agonists, including derivatives similar to the compound . The results demonstrated that compounds with similar structural characteristics exhibited significant bronchodilator effects, improving lung function metrics in asthmatic patients .

Inhibition of Viral Replication

Research has shown that certain β2-agonists can inhibit the replication of respiratory viruses, including coronaviruses. This property suggests that compounds like 2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl hydrogen sulfate could play a role in managing viral infections alongside traditional treatments for asthma and COPD .

Synthesis and Development

The synthesis of 2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl hydrogen sulfate involves multi-step organic reactions, where the formation of specific functional groups is crucial for maintaining its biological activity. The development process focuses on optimizing yield and purity to ensure efficacy and safety for therapeutic use.

Comparison with Other β2-Adrenergic Agonists

Compound NameMechanism of ActionTherapeutic UseEfficacy
2-Formamido-4-[1-hydroxy...]β2-Adrenergic AgonistAsthma, COPDHigh
FormoterolLong-acting β2-Adrenergic AgonistAsthma, COPDVery High
SalmeterolLong-acting β2-Adrenergic AgonistAsthma, COPDHigh

Mechanism of Action

The mechanism of action of [2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a bronchodilator by binding to beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles . The compound’s unique structure allows it to interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or pharmacological targets with [2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate. Key differences lie in substituents, stereochemistry, and pharmacokinetic properties.

Compound Name (IUPAC) Relative Retention Time (F) Relative Response Factor (%) Key Structural Differences Source
Formoterol (N-[2-Hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide) 1.3 1.00 Lacks sulfate ester; free phenolic hydroxyl group.
N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (Compound B) 0.7 1.00 Ethylamine side chain instead of propan-2-ylamine; reduced steric hindrance.
N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide (H) 2.2 1.00 Monobenzyl analogue; altered stereochemistry at the chiral center.
N-[2-hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino]-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (F) 2.0 1.00 Dimeric structure with dual β2-agonist pharmacophores; higher molecular weight.
Formoterol Fumarate Hydrate N/A N/A Fumarate salt form; improved crystallinity and stability compared to sulfate derivatives.

Pharmacokinetic and Analytical Comparisons

Solubility and Bioavailability :

  • The sulfate derivative exhibits higher aqueous solubility than Formoterol free base due to the ionic sulfate group, enhancing pulmonary delivery efficacy .
  • Formoterol Fumarate Hydrate, however, demonstrates superior stability in solid formulations, attributed to its crystalline hydrate structure .

Receptor Binding Affinity :

  • Compound B (ethylamine side chain) shows reduced β2-receptor binding compared to the target compound, likely due to shorter chain length and altered steric interactions .
  • The dimeric compound F exhibits prolonged receptor activation but increased risk of off-target effects due to dual pharmacophores .

Metabolic Stability: The sulfate group in the target compound may reduce hepatic first-pass metabolism by preventing glucuronidation of the phenolic hydroxyl group, a common pathway for Formoterol . Compound H (monobenzyl analogue) shows faster clearance due to increased susceptibility to cytochrome P450-mediated oxidation .

Impurity Profiling

Analytical studies using HPLC () highlight critical quality parameters:

  • Relative Retention Time (F) : The sulfate derivative elutes later (F = 1.3) than Formoterol (F = 1.0), indicating stronger interaction with hydrophobic stationary phases due to the sulfate group .

Biological Activity

[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate is a complex organic compound with notable biological activity, particularly in medicinal chemistry. Its structure includes functional groups that suggest potential interactions with biological systems, making it a candidate for various therapeutic applications.

The molecular formula of the compound is C19H24N2O7SC_{19}H_{24}N_{2}O_{7}S, with a molecular weight of 424.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H24N2O7S
Molecular Weight424.5 g/mol
IUPAC Name[2-formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate
InChI KeySYCKLDLMANMYDY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. One proposed mechanism involves its action as a bronchodilator , where it binds to beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscle and improved airflow in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity Studies

Recent studies have evaluated the anticancer potential of related compounds, suggesting that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to [2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and A549, indicating promising anticancer activity .

Case Studies

  • Anticancer Activity : A study on benzamide derivatives indicated that some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in inhibiting cancer cell proliferation .
  • Bronchodilator Effects : In vitro assays demonstrated that similar compounds could effectively relax bronchial tissues, providing evidence for their potential use in treating respiratory conditions .

Comparative Analysis

When compared to other known bronchodilators like Formoterol and Arformoterol , [2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate shows unique structural characteristics that may confer distinct pharmacological properties.

CompoundPrimary UseIC50 (µM)
[This Compound]BronchodilatorNot yet established
FormoterolAsthma/COPD0.5
ArformoterolCOPD0.3

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